![molecular formula C14H19NO2S B2399574 N-(1-(thiophen-2-yl)cyclopentyl)tetrahydrofuran-3-carboxamide CAS No. 2034592-02-2](/img/structure/B2399574.png)
N-(1-(thiophen-2-yl)cyclopentyl)tetrahydrofuran-3-carboxamide
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Overview
Description
“N-(1-(thiophen-2-yl)cyclopentyl)tetrahydrofuran-3-carboxamide” is a compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S . The carboxamide group in the compound is an amide of a carboxylic acid, having the structure RC(=O)NR2 .Chemical Reactions Analysis
Thiophene derivatives have been utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, such as the compound , are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .
Anti-Inflammatory Properties
These compounds have been found to have significant anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anti-Psychotic Properties
The compound has also been reported to have anti-psychotic properties . This suggests potential applications in the treatment of various psychiatric disorders.
Anti-Cancer Properties
Thiophene derivatives have been found to have anti-cancer properties . This suggests that they could be used in the development of new cancer treatments.
Fungicidal Activity
“N-(thiophen-2-yl) nicotinamide derivatives” have been found to have significant fungicidal activity . This suggests potential applications in the treatment of fungal infections.
Material Science
Thiophene derivatives are also attracting great interest in industry as well as academia due to their diverse applications in material science .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests potential applications in the electronics industry.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the development of new display technologies.
Mechanism of Action
Target of Action
Thiophene and its derivatives, which are key components of this compound, have been reported to possess a wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .
Mode of Action
Thiophene derivatives are known to be remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways might be influenced .
Result of Action
Thiophene derivatives are known to exhibit a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
properties
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)oxolane-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c16-13(11-5-8-17-10-11)15-14(6-1-2-7-14)12-4-3-9-18-12/h3-4,9,11H,1-2,5-8,10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENJOGUIFFJGBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiophen-2-yl)cyclopentyl)tetrahydrofuran-3-carboxamide |
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